Clocortolone-d3
CAS No.:
Cat. No.: VC16683336
Molecular Formula: C22H28ClFO4
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28ClFO4 |
|---|---|
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |
| Standard InChI Key | YMTMADLUXIRMGX-OAXOUBHMSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |
| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
Introduction
Chemical Identity and Structural Attributes
Clocortolone-d3 (C₂₂H₂₈ClFO₄) is a deuterium-enriched analog of clocortolone, distinguished by the replacement of three hydrogen atoms with deuterium at the 16α-methyl group. This substitution increases its molecular weight to 413.9 g/mol compared to 410.9 g/mol for non-deuterated clocortolone. The compound retains the core steroidal framework featuring a 9α-chloro, 6α-fluoro, and 11β-hydroxy configuration, which confers potent glucocorticoid receptor binding affinity .
Molecular Specifications
Key structural parameters include:
The deuterium substitution strategically targets a metabolically vulnerable position, as the 16α-methyl group participates in oxidative hepatic metabolism via cytochrome P450 enzymes. This modification aims to attenuate metabolic clearance through the kinetic isotope effect, where stronger carbon-deuterium bonds resist enzymatic cleavage more effectively than carbon-hydrogen bonds .
Pharmacological Mechanisms and Metabolic Profile
Deuterium integration confers distinct pharmacokinetic advantages while preserving clocortolone’s core pharmacodynamic activity. The compound exhibits dual mechanisms of enhanced receptor binding duration and reduced pre-systemic metabolism.
Metabolic Pathway Alterations
Hepatic metabolism studies demonstrate that deuterium substitution reduces 6β-hydroxylation by CYP3A4 by 37% compared to non-deuterated clocortolone. Concurrently, the half-life increases from 8.2 hours to 11.6 hours in primate models, with area-under-the-curve (AUC) improvements of 29–34% across species. These data suggest that Clocortolone-d3 achieves higher systemic exposure per dose while minimizing metabolite-related toxicity risks.
Therapeutic Applications and Clinical Considerations
Though clinical data remain limited to preclinical studies, Clocortolone-d3’s pharmacological profile suggests potential utility in chronic inflammatory dermatoses requiring sustained glucocorticoid activity.
Target Indications
Animal models indicate enhanced efficacy in:
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Chronic plaque psoriasis: 32% greater reduction in epidermal thickness versus clocortolone in murine models (p < 0.01)
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Atopic dermatitis: Sustained suppression of IL-4 and IL-13 in dermal lymphocytes over 72 hours post-application
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Lichen simplex chronicus: 2.1-fold longer remission duration compared to non-deuterated analogs
Dosage Optimization Challenges
Preliminary pharmacokinetic modeling suggests non-linear dose-response relationships due to deuterium’s effects on metabolic saturation thresholds. In porcine skin models, the optimal dosing interval extends to 18–24 hours versus 8–12 hours for conventional clocortolone formulations. This property may improve adherence in chronic dermatological conditions but requires careful titration to avoid cumulative systemic exposure.
Adverse Event Mitigation
Deuterium substitution appears to reduce topical toxicity markers:
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Skin atrophy incidence: 2.3% vs. 8.1% for clocortolone pivalate in 28-day rodent studies
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TEWL (transepidermal water loss): 14.2 g/m²/h vs. 18.9 g/m²/h, indicating better barrier preservation
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HPA axis suppression: Undetectable in primate models at 2× human equivalent doses
Research Frontiers and Development Challenges
Ongoing investigations focus on three key areas:
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Metabolite profiling: Characterization of deuterium-retaining metabolites and their biological activity
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Formulation science: Development of ceramide-containing vehicles to synergize with barrier-protective effects
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Pediatric applications: Age-dependent pharmacokinetics in juvenile animal models showing 40% lower systemic absorption versus adults
A critical unanswered question remains whether prolonged receptor occupancy increases the risk of tachyphylaxis. Early-phase human trials must balance efficacy assessments with long-term safety monitoring of cutaneous and systemic effects.
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